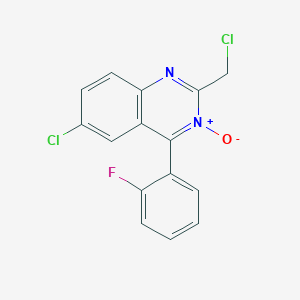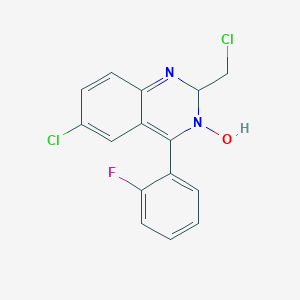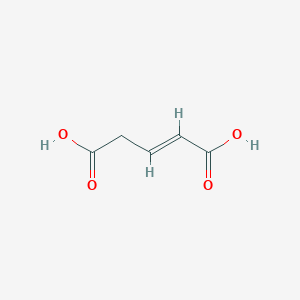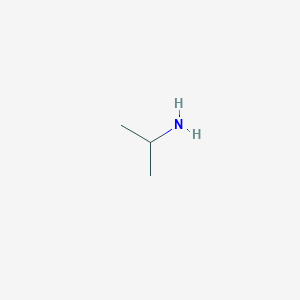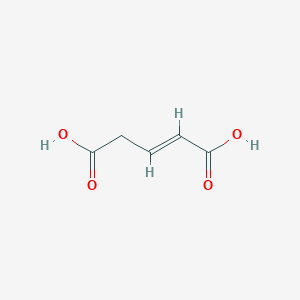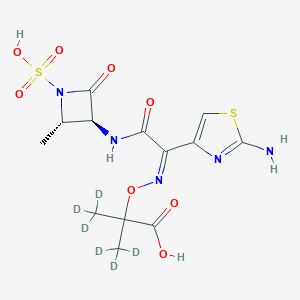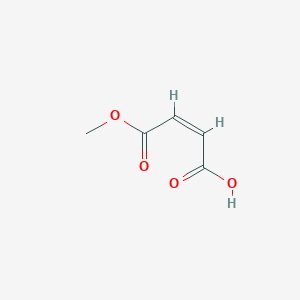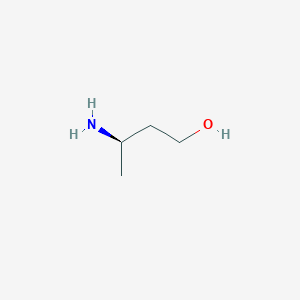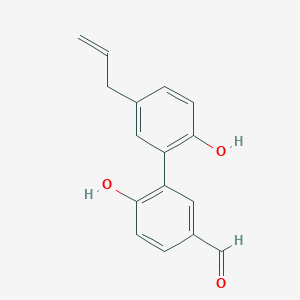
Magnaldehyde D
Overview
Description
Magnaldehyde D is a natural lignan compound isolated from the bark of Magnolia officinalis . It is known for its anti-inflammatory properties and is used in various scientific research applications. The chemical formula of this compound is C16H14O3, and it has a molecular weight of 254.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnaldehyde D is typically synthesized through the catalytic oxidation of aromatic compounds. The reaction involves the use of appropriate oxidizing agents such as oxygen or hydrogen peroxide . The process requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Magnolia officinalis. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
- Oxidized derivatives
- Reduced alcohols
- Substituted derivatives with different functional groups
Scientific Research Applications
Magnaldehyde D has a wide range of applications in scientific research:
Chemistry: Used as a chemical reagent in organic synthesis to produce complex organic molecules.
Biology: Studied for its anti-inflammatory properties and potential therapeutic effects.
Medicine: Investigated for its potential use in developing anti-inflammatory drugs.
Industry: Utilized in the synthesis of polyphenolic compounds and polymers.
Mechanism of Action
The mechanism of action of Magnaldehyde D involves its interaction with molecular targets and pathways related to inflammation. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The compound’s anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Magnaldehyde D is unique among lignan compounds due to its specific structure and biological activity. Similar compounds include:
Magnolol: Another lignan from Magnolia officinalis with anti-inflammatory properties.
Honokiol: Known for its anti-inflammatory and anti-cancer properties.
Magnaldehyde B: A structurally related compound with similar biological activities.
This compound stands out due to its specific molecular structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-3-11-4-6-15(18)13(8-11)14-9-12(10-17)5-7-16(14)19/h2,4-10,18-19H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWYPRNOEMXUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
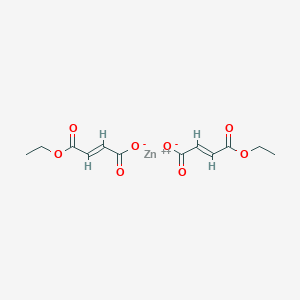
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)

